Enhanced In Vitro Stability: Full Cyclization Protects AZP-531 from Peptidase Degradation
AZP-531 demonstrates complete protection from peptidase degradation in human blood samples in vitro, a property not shared by its linear or partially cyclized precursors [1].
| Evidence Dimension | In vitro stability in human blood/plasma |
|---|---|
| Target Compound Data | No degradation observed after 24 hours incubation at 37°C in human plasma. |
| Comparator Or Baseline | Linear AZP502 (UAG 6-13 fragment) is rapidly degraded. Partially cyclised AZP533 shows improved but incomplete stability. |
| Quantified Difference | Qualitative: Complete protection from degradation for AZP-531 vs. rapid degradation for AZP502. |
| Conditions | Human blood samples in vitro at 37°C. |
Why This Matters
This enhanced stability translates directly into superior in vivo exposure and reliability, making AZP-531 a more suitable candidate for experiments requiring sustained peptide activity.
- [1] Julien M, et al. In vitro and in vivo stability and pharmacokinetic profile of unacylated ghrelin (UAG) analogues. Eur J Pharm Sci. 2012;47(4):625-35. View Source
